molecular formula C27H48O4 B232054 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol CAS No. 18866-87-0

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol

Cat. No. B232054
CAS RN: 18866-87-0
M. Wt: 436.7 g/mol
InChI Key: NTIXPPFPXLYJCT-RNUSRIHUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5β-Cholestane-3α,7α,12α,25-tetrol is an intermediate in the bile acid synthetic pathway. It is secreted into the bile and urine following glucuronidation . It may be a precursor of cholic acid in humans .


Synthesis Analysis

The conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol by liver microsomes has been described . A sensitive radioactive assay for measuring the formation of 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol was developed .


Molecular Structure Analysis

The molecular structure of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol can be found in various chemical databases .


Chemical Reactions Analysis

The enzyme 5beta-cholestane-3alpha,7alpha-diol 12alpha-hydroxylase catalyzes the chemical reaction of 5beta-cholestane-3alpha,7alpha-diol with NADPH, H+, and O2 to produce 5beta-cholestane-3alpha,7alpha,12alpha-triol, NADP+, and H2O . Another enzyme, 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholestanate-CoA ligase, uses ATP, (25R)-3alpha,7alpha-dihydroxy-5beta-cholestan-26-oate, and CoA as substrates to produce AMP, diphosphate, and (25R)-3alpha,7alpha-dihydroxy-5beta-cholestanoyl-CoA .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol can be found in various chemical databases .

Scientific Research Applications

Synthesis Improvements

  • Enhanced synthesis methods for 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol have been developed, yielding higher productivity and purity. These methods are crucial for in vivo and in vitro studies related to cholic acid biosynthesis pathways (Dayal et al., 1976).

Cholic Acid Biosynthesis

  • The compound plays a significant role in the biosynthesis of cholic acid. Studies have shown its conversion into other key intermediates in both human and rat liver microsomes, indicating its importance in understanding cholic acid biosynthesis (Cheng et al., 1977).

Metabolic Studies

  • 5beta-Cholestane-3alpha, 7alpha, 12alpha, 25-tetrol has been used in metabolic studies to understand its transformation in the liver, particularly its role in the formation of various bile alcohols and acids, offering insights into liver function and bile acid metabolism (Kuramoto et al., 1978).

Pathway Analysis

  • Research has utilized this compound to elucidate pathways in cholic acid synthesis, highlighting its transformation into other compounds and aiding in the understanding of enzymatic processes in bile acid biosynthesis (Shefer et al., 1976).

Disease Studies

  • It has been instrumental in studies of cerebrotendinous xanthomatosis (CTX), a rare disease, helping to understand the enzymatic defects and bile acid biosynthesis anomalies associated with this condition (Salen et al., 1979).

Future Directions

Future research could focus on the metabolism of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol and its role in the bile acid synthetic pathway . Further understanding of the enzymes involved in its synthesis and reactions could also be beneficial .

properties

IUPAC Name

(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H48O4/c1-16(7-6-11-25(2,3)31)19-8-9-20-24-21(15-23(30)27(19,20)5)26(4)12-10-18(28)13-17(26)14-22(24)29/h16-24,28-31H,6-15H2,1-5H3/t16-,17+,18-,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTIXPPFPXLYJCT-RNUSRIHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864861
Record name Cholestane-3,7,12,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol

CAS RN

18866-87-0
Record name 5β-Cholestane-3α,7α,12α,25-tetrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18866-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholestane-3,7,12,25-tetrol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018866870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cholestane-3,7,12,25-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Reactant of Route 2
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Reactant of Route 3
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Reactant of Route 4
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Reactant of Route 5
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol
Reactant of Route 6
5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.